2-chloro-N-{[3-fluoro-4-(piperazin-1-yl)phenyl]methyl}pyridine-3-carboxamide hydrochloride
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Description
The compound “2-chloro-N-{[3-fluoro-4-(piperazin-1-yl)phenyl]methyl}pyridine-3-carboxamide hydrochloride” is a complex organic molecule. It contains a pyridine ring, which is a basic heterocyclic aromatic ring with one nitrogen atom . The molecule also includes a piperazine ring, which is a common feature in many pharmaceuticals . The presence of chloro, fluoro, and carboxamide groups suggests that this compound might have interesting reactivity and potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a pyridine ring substituted at the 2-position with a chloro group and at the 3-position with a carboxamide group. The carboxamide group is likely bonded to a phenyl ring, which is further substituted with a fluoro group at the 3-position and a piperazinyl group at the 4-position .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. The pyridine ring is electron-deficient and can undergo electrophilic substitution. The piperazine ring can participate in reactions typical of secondary amines . The carboxamide group might be involved in hydrolysis or condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a pyridine ring could contribute to basicity . The compound is likely to be solid at room temperature, given the presence of multiple aromatic rings .
Future Directions
Properties
IUPAC Name |
2-chloro-N-[(3-fluoro-4-piperazin-1-ylphenyl)methyl]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O.ClH/c18-16-13(2-1-5-21-16)17(24)22-11-12-3-4-15(14(19)10-12)23-8-6-20-7-9-23;/h1-5,10,20H,6-9,11H2,(H,22,24);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWHQMRMIFZMEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)CNC(=O)C3=C(N=CC=C3)Cl)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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